{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane
Overview
Description
“{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane” is a chemical compound with the CAS Number: 125320-20-9 . It has a molecular weight of 315.33 and its IUPAC name is ( (4- (bromomethyl)benzyl)oxy) (tert-butyl)dimethylsilane .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-Bromo-α-methylbenzyl alcohol . This compound was used in the synthesis of 3- (4- (1- (tert -butyl)dimethylsilyloxy)ethyl)phenyl)-3- (trifluoromethyl)-3 H -diazirine and (1- (4-bromophenyl)ethoxy) (tert -butyl)dimethylsilane .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H23BrOSi/c1-14 (2,3)17 (4,5)16-11-13-8-6-12 (10-15)7-9-13/h6-9H,10-11H2,1-5H3 . This compound contains a total of 44 bonds, including 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 323.8±22.0 °C and a density of 1.140±0.06 g/cm3 .Mechanism of Action
Mode of Action
The bromomethyl group on the phenyl ring could potentially undergo nucleophilic substitution reactions with biological nucleophiles, such as the side chains of certain amino acids in proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane”. For example, certain conditions might favor the nucleophilic substitution reactions involving the bromomethyl group .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDZPNNNGHOHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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